molecular formula C18H21N3O5S B10890461 1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10890461
M. Wt: 391.4 g/mol
InChI Key: MFADHFBAJOPZAB-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxybenzyl group and a nitrophenylsulfonyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methoxybenzyl and nitrophenylsulfonyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using methoxybenzyl halides.

    Sulfonylation: The nitrophenylsulfonyl group is typically introduced through sulfonylation reactions using nitrophenylsulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Aminophenylsulfonyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function.

    Altering Cellular Pathways: Affecting signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzyl)piperazine: Lacks the nitrophenylsulfonyl group.

    4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the methoxybenzyl group.

    1-Benzyl-4-[(2-nitrophenyl)sulfonyl]piperazine: Lacks the methoxy group.

Uniqueness

1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the methoxybenzyl and nitrophenylsulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O5S/c1-26-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)27(24,25)18-8-3-2-7-17(18)21(22)23/h2-8,13H,9-12,14H2,1H3

InChI Key

MFADHFBAJOPZAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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